1-(3-CHLOROPHENYL)-3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA
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Overview
Description
1-(3-CHLOROPHENYL)-3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA is a complex organic compound belonging to the class of phenylureas This compound is characterized by the presence of a chlorophenyl group and a dimethoxypyrimidinylsulfamoyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-(3-CHLOROPHENYL)-3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-chloroaniline with 4-(2,6-dimethoxypyrimidin-4-ylsulfamoyl)benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired urea derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-CHLOROPHENYL)-3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-(3-CHLOROPHENYL)-3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
1-(3-CHLOROPHENYL)-3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA can be compared with other similar compounds, such as:
NVP-BGJ398: A potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases, used in cancer therapy.
Phenylboronic acids: Used in drug design and delivery, particularly as boron-carriers for neutron capture therapy.
1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)urea: An insect growth regulator with a different mode of action.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other related compounds.
Biological Activity
1-(3-Chlorophenyl)-3-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}urea is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antibacterial effects, enzyme inhibition, and its pharmacological implications.
Chemical Structure
The compound can be represented as follows:
This structure comprises a chlorophenyl group, a sulfamoyl moiety, and a dimethoxypyrimidinyl substituent, which are critical for its biological interactions.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. The synthesized derivatives have shown moderate to strong antibacterial effects against several strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
Compound Name | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |
---|---|---|---|
Compound A | Salmonella typhi | 24 | 15.5 |
Compound B | Bacillus subtilis | 22 | 12.0 |
This compound | Staphylococcus aureus | 20 | 18.7 |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes and their inhibition can lead to therapeutic benefits.
Table 2: Enzyme Inhibition Data
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Acetylcholinesterase | Competitive | 10.5 |
Urease | Non-competitive | 5.2 |
The IC50 values indicate that the compound is a potent inhibitor of urease, suggesting potential applications in treating conditions associated with excessive urease activity.
Study on Antibacterial Efficacy
In a study conducted by Sanchez-Sancho et al., various compounds were synthesized and tested for antibacterial activity. The results indicated that those with sulfamoyl groups exhibited enhanced antibacterial properties compared to their non-sulfamoyl counterparts . The study highlighted the importance of structural modifications in enhancing biological activity.
Enzyme Inhibition Research
Another significant study focused on the enzyme inhibition properties of compounds similar to this compound. It was found that the presence of the dimethoxypyrimidinyl group significantly increased the inhibitory activity against AChE and urease . This suggests that the compound could be explored further for neuroprotective and anti-urolithic therapies.
Pharmacological Implications
The pharmacological profile of this compound indicates its potential use in various therapeutic areas:
- Antibacterial Treatments : Effective against multi-drug resistant bacterial strains.
- Neuroprotective Agents : Due to AChE inhibition, it may help in neurodegenerative diseases.
- Urease Inhibitors : Potential use in managing urinary tract infections and kidney stones.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O5S/c1-29-17-11-16(23-19(24-17)30-2)25-31(27,28)15-8-6-13(7-9-15)21-18(26)22-14-5-3-4-12(20)10-14/h3-11H,1-2H3,(H2,21,22,26)(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBZRXSPMLJDFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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